N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Synthesis of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound can be obtained by coupling the benzoxazole and triazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethyl groups.
Reduction: Reduction reactions could target the triazole or benzoxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer activities. This compound might be investigated for similar properties.
Medicine
In medicine, it could be evaluated for its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Benzoxazole Derivatives: Compounds with the benzoxazole ring are often studied for their photophysical properties and biological activities.
Uniqueness
The uniqueness of “N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C25H21N5O2 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C25H21N5O2/c1-3-17-9-11-19(12-10-17)26-25(31)23-16(2)30(29-27-23)20-13-14-22-21(15-20)24(32-28-22)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3,(H,26,31) |
InChI Key |
IBSUWIAUTLRQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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